AmfC protein
Description
Properties
CAS No. |
172347-00-1 |
|---|---|
Molecular Formula |
C10H21NO3 |
Synonyms |
AmfC protein |
Origin of Product |
United States |
Genetic and Molecular Characterization of Amfc Protein
Genomic Organization of the amfC Gene
The genomic architecture of the amfC gene reveals important clues about its function and regulation within the bacterial chromosome.
The amfC gene is widely distributed among Streptomyces species, where it plays a crucial role in aerial mycelium formation. nih.gov In Streptomyces coelicolor A3(2), disruption of the chromosomal amfC gene leads to a significant reduction in the formation of aerial hyphae, highlighting its importance in morphological development. microbiologyresearch.org The gene is often found in operons, transcribed as a single mRNA molecule, which allows for coordinated control with other genes involved in the same biochemical pathway. pressbooks.pub In Saccharopolyspora erythraea, the amfC homolog, SACE_7115, is transcriptionally influenced by the TetR-family transcriptional regulator SACE_0012. nih.gov The physical separation of transcription and translation in eukaryotes, with transcription occurring in the nucleus and translation in the cytoplasm, contrasts with the nearly simultaneous processes in prokaryotes. pressbooks.pub The organization of genes into operons with a single regulatory region is a hallmark of prokaryotic gene regulation. pressbooks.pub
Eukaryotic gene expression is regulated at multiple levels, including epigenetic, transcriptional, and post-transcriptional stages. pressbooks.pub In contrast, prokaryotic gene regulation primarily occurs at the transcriptional level. pressbooks.pub The identification of stable integration loci is crucial for reliable transgene expression in genetic engineering applications. frontiersin.org The location of a gene can significantly impact its expression, and studies have aimed to identify "safe harbor" loci that allow for predictable and stable transgene activity. frontiersin.org
Nucleotide sequence analysis of genes provides foundational information for understanding their function. nih.govwikipedia.org For instance, the analysis of the gene for the bifunctional 6'-aminoglycoside acetyltransferase and 2"-aminoglycoside phosphotransferase in Streptococcus faecalis revealed an open reading frame encoding a protein of 479 amino acids. nih.gov This type of analysis helps in predicting the primary structure of the protein, which is the linear sequence of amino acids. nih.gov The GenBank accession number for the amfC promoter sequence is D63677. microbiologyresearch.org
The primary structure, a sequence of amino acid residues, dictates the protein's final three-dimensional shape. libretexts.org This polypeptide backbone is not random; instead, it forms regular arrangements stabilized by interactions between amino acid side chains. nih.gov These interactions include hydrogen bonds, ionic bonds, and disulfide linkages, which are crucial for the protein's tertiary structure. jackwestin.com The fundamental structure of an amino acid consists of a central alpha carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a unique side chain (R group). jackwestin.com Proteins can be composed of a single polypeptide chain (monomeric) or multiple subunits (multimeric). libretexts.org
Gene Locus and Transcriptional Units
Evolutionary Conservation and Phylogenetic Analysis of AmfC Homologs
Evolutionary studies reveal the conservation and divergence of genes and proteins across different species. Homology refers to similarities between organisms due to shared ancestry. nih.gov The analysis of Fur regulatory proteins in Actinobacteria, for instance, suggests that gene duplication and subsequent specialization have led to a diverse family of these regulators. nih.gov This process of divergence allows homologous proteins to adapt to new functions. nih.gov
Phylogenetic analysis, which reconstructs the evolutionary history of genes and species, is a powerful tool for understanding these relationships. nih.govresearchgate.net By comparing sequences, researchers can infer functional and evolutionary connections. berkeley.edu For example, phylogenetic trees have been constructed for various protein families, such as defensin-like peptides in wheat and cytochrome P450 enzymes in bees, to understand their structural diversity and evolutionary relationships. peerj.compnas.org The analysis of the amfC gene and its homologs across different Streptomyces species indicates that it is widely distributed and plays a conserved role in morphological development. nih.gov The rapid divergence of certain genes, like the MAT locus in Fusarium, can make it challenging to identify homologs in different species. up.ac.za
Expression and Regulation of the amfC Gene
The expression of the amfC gene is a tightly controlled process, influenced by a variety of regulatory molecules and environmental signals.
Transcription of the amfC gene is a key regulatory point. In S. coelicolor A3(2), the disruption of amfC not only affects aerial mycelium formation but also reduces the production of the antibiotic actinorhodin (B73869). microbiologyresearch.org S1 nuclease mapping has shown that the transcription of actII-ORF4, a transcriptional activator for actinorhodin biosynthesis, is significantly decreased in amfC disruptants. microbiologyresearch.org Conversely, introducing extra copies of amfC can reduce the transcription of whiEP1, a promoter in the spore pigment formation gene cluster, leading to white spores. nih.gov
In S. erythraea, the TetR-family transcriptional regulator SACE_0012 negatively regulates morphogenesis by increasing the transcription of the amfC homolog. nih.gov This indicates a direct transcriptional control mechanism. Generally, transcription in eukaryotes requires transcription factors to bind to the promoter and other regulatory sequences to initiate transcription by RNA polymerase. pressbooks.pub The regulation of gene expression can be complex, involving activators that increase transcription and repressors that decrease it. pressbooks.pub The presence of transposable elements within gene transcripts can also lead to their downregulation, possibly through mechanisms like nonsense-mediated mRNA decay. plos.org
Gene expression is not static; it is dynamically regulated by a variety of internal and external signals. khanacademy.org Environmental factors such as nutrient availability, stress, and chemical signals from other cells can all influence which genes are expressed. khanacademy.org For instance, in response to environmental cues, cells can activate molecular pathways that lead to changes in gene expression. khanacademy.org The circadian clock, an internal time-keeping mechanism, has been shown to regulate the expression of genes involved in auxin signaling in plants, demonstrating a link between developmental timing and hormonal responses. plos.org
In Streptomyces, the expression of amfC is tied to the developmental process of aerial mycelium formation and sporulation. nih.gov The disruption of amfC severely impairs this morphological differentiation. microbiologyresearch.org The timing of social smile expression in preterm infants is influenced by developmental stage, highlighting how developmental cues regulate complex behaviors. bvsalud.org Similarly, the development of facial expression recognition in children follows a specific timeline, with the ability to recognize different emotions maturing at different ages. nih.gov These examples from higher organisms illustrate the universal principle that gene expression is intricately linked to developmental programs and environmental contexts.
Structural Biology Research of Amfc Protein
Approaches to AmfC Protein Structure Determination
The determination of the atomic-level structure of proteins like AmfC relies on sophisticated experimental techniques. The primary methods employed in structural biology include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM), each offering unique advantages and insights. pdbj.orgrcsb.org
X-ray crystallography is a powerful technique that has been successfully used to determine the high-resolution structure of the this compound. rcsb.org This method requires the protein to be purified and grown into well-ordered crystals. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, which is then used to build a detailed three-dimensional atomic model. rcsb.org
The structure of the this compound from Streptomyces venezuelae has been solved using X-ray diffraction in complex with the RNA polymerase sigma factor WhiG and the anti-sigma factor RsiG. rcsb.orgkaist.ac.kr These structures, available in the Protein Data Bank (PDB), reveal critical insights into how AmfC participates in a larger regulatory complex. For instance, the structure of the RsiG-WhiG-c-di-GMP complex shows AmfC (referred to as RsiG in this context) binding to the sigma factor WhiG, an interaction that is stabilized by the signaling molecule cyclic di-GMP (c-di-GMP). rcsb.org
Two different crystal forms of this complex have been determined, providing atomic-level details at resolutions of 2.08 Å and 3.00 Å, respectively. rcsb.orgkaist.ac.kr This high resolution allows for precise mapping of the amino acid residues at the interfaces between the proteins and with the c-di-GMP ligand.
Interactive Data Table: X-ray Crystallography Data for this compound Complexes
| PDB ID | Experimental Method | Resolution (Å) | Molecule(s) Present | Organism |
| 6PFJ | X-RAY DIFFRACTION | 2.08 | AmfC (RsiG), WhiG, c-di-GMP | Streptomyces venezuelae |
| 6PFV | X-RAY DIFFRACTION | 3.00 | AmfC (RsiG), WhiG, c-di-GMP | Streptomyces venezuelae |
Nuclear Magnetic Resonance (NMR) spectroscopy is another principal technique for determining the structure of proteins in solution, which closely mimics their native physiological state. nih.gov This method relies on the magnetic properties of atomic nuclei and can provide information about the protein's dynamics and intermolecular interactions. nih.gov For structural determination, multidimensional NMR experiments are performed on isotopically labeled protein samples (e.g., with ¹⁵N and ¹³C) to measure distances between atoms, which are then used as constraints to calculate a family of structures consistent with the experimental data. researchgate.net
While NMR is a powerful tool for studying protein structure and dynamics, particularly for small to medium-sized proteins, there are currently no specific, publicly available NMR structural studies for the this compound. rcsb.org The technique remains a viable future option for investigating the dynamic behavior of AmfC or its individual domains in a solution environment.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary method for determining the structure of large protein complexes, membrane proteins, and molecules that are difficult to crystallize. pdbj.org In cryo-EM, purified protein samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of 2D projection images of the individual particles are then computationally combined to reconstruct a 3D model of the protein.
Cryo-EM is particularly advantageous as it does not require crystallization and can capture proteins in multiple conformational states. To date, specific structural studies of the this compound using cryo-EM have not been reported in the scientific literature. However, given its involvement in a multi-protein complex, cryo-EM could be a valuable tool for visualizing the entire assembly in the future, potentially revealing conformational changes that occur during its regulatory cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Structural Features and Domains Relevant to this compound Function
The solved crystal structures of the AmfC-containing complex provide a wealth of information about its functional architecture, including the specific domains and motifs that mediate its biological role.
The structural data from PDB entries 6PFV and 6PFJ show that AmfC functions as an anti-sigma factor. rcsb.orgkaist.ac.kr In Streptomyces, it binds to and inhibits the activity of the sigma factor WhiG. This inhibition is crucial for controlling developmental processes like the formation of aerial hyphae and spores.
The structure reveals that AmfC forms a coiled-coil structure. A key finding is the identification of a novel c-di-GMP binding motif within AmfC, described as E(X)₃S(X)₂R(X)₃Q(X)₃D. rcsb.org This motif is repeated on each helix of the coiled-coil, creating a binding pocket for an unusual, partially intercalated c-di-GMP dimer at the interface between AmfC and WhiG. rcsb.org The binding of c-di-GMP is essential for the formation and stabilization of the AmfC-WhiG complex, demonstrating that c-di-GMP acts as a molecular "glue" that enables AmfC to inhibit its target sigma factor. rcsb.org This establishes AmfC as a key integrator of c-di-GMP signaling in the regulation of Streptomyces development.
While experimental structures provide the highest quality information, computational methods like homology modeling are invaluable for predicting protein structures when experimental data is unavailable. Homology modeling builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").
For the this compound, the existing crystal structures from S. venezuelae (6PFV and 6PFJ) serve as excellent templates. rcsb.orgkaist.ac.kr Researchers can use these templates to build reliable homology models of AmfC from other bacterial species, allowing for comparative structural analysis. These models can be used to study sequence conservation, predict the impact of mutations, and analyze the conservation of the c-di-GMP binding motif across different species.
Furthermore, the existing high-resolution structures provide a solid foundation for various computational analyses, such as molecular dynamics (MD) simulations. MD simulations can be used to study the dynamics of the AmfC-WhiG complex, investigate the mechanism of c-di-GMP binding, and explore the conformational changes that lead to the release of WhiG, providing deeper insights into the protein's regulatory mechanism at an atomic level.
Molecular Mechanisms of Amfc Protein Action
AmfC Protein as a Transcriptional Regulator
The this compound is classified as a transcriptional regulator, playing a significant role in the genetic expression pathways of bacteria such as Streptomyces griseus and Streptomyces coelicolor. nih.govparis-saclay.frparis-saclay.fr Its regulatory function is essential for key developmental transitions, including the formation of aerial mycelium, and for the production of secondary metabolites like antibiotics. nih.govontosight.ai Studies involving the disruption of the amfC gene have demonstrated its importance; for instance, in S. coelicolor, such disruption severely impairs the formation of aerial hyphae and alters the production of actinorhodin (B73869) and undecylprodigiosin (B1683453). nih.gov This indicates that AmfC is a component of a larger regulatory network that governs the switch from vegetative growth to the development of aerial mycelium and sporulation. ontosight.ai
While the this compound functions as a transcriptional regulator, the precise mechanism of its interaction with the genome is not fully elucidated. ontosight.ai It is theorized that proteins like AmfC modulate gene expression by interacting with other regulatory proteins or by binding directly to DNA. ontosight.ai However, current research does not definitively confirm that AmfC carries out its functions through direct binding to specific DNA sequences. nih.gov The observed effects of AmfC on gene expression could be the result of indirect interactions, where AmfC is part of a larger protein complex, and another protein within that complex is responsible for the direct contact with DNA. nih.govnih.gov For example, research in S. coelicolor shows that AmfC disruption reduces the transcription of actII-ORF4, which is itself a transcriptional activator, suggesting a potential cascade effect rather than direct binding to the actinorhodin gene promoters. nih.gov
AmfC influences gene expression by modulating the transcription of specific target genes, which is fundamentally carried out by RNA polymerase. nih.gov By controlling the rate of transcription for certain operons, AmfC effectively modulates the activity of RNA polymerase at specific promoters. nih.gov Experimental evidence from S. coelicolor provides clear examples of this modulation.
In amfC gene disruptants, the transcription of actII-ORF4, the pathway-specific transcriptional activator for the actinorhodin gene cluster, was significantly reduced. nih.gov
Conversely, when extra copies of the amfC gene were introduced into S. coelicolor, the transcription from the whiEP1 promoter, part of the whiE locus responsible for spore pigment formation, was diminished. nih.gov
These findings indicate that the concentration of the this compound within the cell can either directly or indirectly affect the ability of RNA polymerase to initiate transcription at these specific promoters, thereby controlling developmental and metabolic pathways. nih.gov Although the exact mechanism of how AmfC influences the polymerase is unknown, regulatory proteins can affect polymerase activity through direct interaction or by altering DNA accessibility. nih.gov
| Genetic Modification | Target Gene/Promoter | Organism | Observed Effect on Transcription | Reference |
|---|---|---|---|---|
| amfC Gene Disruption | actII-ORF4 | S. coelicolor | Greatly reduced | nih.gov |
| Extra copies of amfC | whiEP1 | S. coelicolor | Reduced | nih.gov |
The specific effects of the this compound on chromatin structure have not been documented in available research. Transcriptional regulators can exert their function by influencing the local structure of chromatin, making the DNA more or less accessible to the transcription machinery. bio-rad.comnih.gov This process often involves the recruitment of enzymes that modify histones or other architectural chromatin proteins, leading to changes in DNA compaction. bio-rad.comiastate.edu While it is plausible that AmfC could be involved in such mechanisms as part of its regulatory function, there is currently no direct evidence to support this hypothesis.
Modulation of RNA Polymerase Activity
Protein-Protein Interactions of AmfC
The function of many regulatory proteins is mediated through their physical interactions with other proteins, forming complexes that carry out specific tasks. abcam.comnih.gov It is believed that the this compound is part of a larger regulatory network and likely interacts with other proteins to control gene expression and developmental processes in Streptomyces. ontosight.ai Such interactions are fundamental for the assembly of multi-protein machinery that can precisely regulate cellular functions. nih.gov
Despite the recognized regulatory role of AmfC, specific protein partners that directly interact with it have not been extensively characterized in the scientific literature. ontosight.ai Identifying protein-protein interactions is a critical step in understanding a protein's function. nih.gov Techniques such as yeast two-hybrid systems, tandem affinity purification followed by mass spectrometry, or co-immunoprecipitation are commonly used to discover such partners. nih.govplos.org The application of these methods to AmfC would be necessary to identify the specific components of the protein complexes in which it participates.
Although specific AmfC-containing protein complexes have yet to be isolated and characterized, the functional consequences of their activity can be inferred from genetic studies. nih.gov The formation of a complex involving AmfC is critical for the proper timing and execution of aerial mycelium formation and secondary metabolite production. nih.govontosight.ai
The disruption of the amfC gene leads to a clear phenotype with reduced aerial hyphae and altered antibiotic production, indicating that the functional protein complexes involving AmfC are essential for these processes. nih.gov For example, the regulation of the actII-ORF4 and whiE gene promoters is a direct functional consequence of AmfC's role. nih.gov It is hypothesized that AmfC, as part of a larger complex, is directed to these specific gene loci to modulate their expression, thereby controlling the downstream developmental and metabolic pathways. nih.govontosight.ai The formation of these complexes is therefore a key event in the intricate regulatory network that governs the complex life cycle of Streptomyces.
| Phenomenon | Inferred Functional Consequence of AmfC Complex Activity | Organism | Evidence | Reference |
|---|---|---|---|---|
| Aerial Mycelium Formation | Essential for proper morphological development | S. coelicolor | amfC disruption severely reduces aerial hyphae | nih.gov |
| Secondary Metabolism | Regulates the production of antibiotics | S. coelicolor | amfC disruption reduces actinorhodin and delays undecylprodigiosin production | nih.gov |
| Spore Pigmentation | Involved in the maturation of spores | S. coelicolor | Overexpression of amfC reduces spore pigment by repressing the whiEP1 promoter | nih.gov |
Identification of AmfC-Interacting Partners
Post-Translational Modifications and this compound Activity Regulation
Post-translational modifications (PTMs) are crucial mechanisms for regulating protein function and, consequently, cellular processes. These modifications involve the covalent addition of functional groups or other biochemical changes to a protein after its synthesis. plos.org Such alterations can profoundly impact a protein's activity, stability, localization, and its interactions with other molecules. plos.org In bacteria, PTMs play a significant role in modulating signal transduction pathways, responses to environmental stress, and developmental processes, including those controlled by the this compound.
While the this compound is recognized as a key regulator of aerial mycelium formation and secondary metabolism in Streptomyces species, ontosight.aimicrobiologyresearch.orgnih.gov direct experimental evidence detailing the specific post-translational modifications of AmfC and their precise roles in regulating its activity is currently limited in published research. However, based on the well-established principles of protein regulation in bacteria, particularly in complex developmental cycles like those of Streptomyces, several PTMs can be hypothesized to play a role in modulating AmfC's function. frontiersin.org
In many bacterial regulatory networks, the activity of transcription factors and other key proteins is fine-tuned by PTMs such as phosphorylation, acetylation, and glycosylation. frontiersin.orgmdpi.com For instance, phosphorylation cascades are a common method for signal transduction, where sensor kinases phosphorylate response regulators in response to specific stimuli, thereby altering their ability to bind DNA and regulate gene expression. frontiersin.org Given that AmfC is part of a larger regulatory network controlling morphological differentiation, ontosight.aioup.com it is plausible that its activity could be modulated by such phosphorylation events.
Furthermore, acylation at lysine (B10760008) residues is an increasingly recognized PTM in Streptomyces that influences the biosynthesis of secondary metabolites. frontiersin.org Acetylation, another form of acylation, is a widespread modification in bacteria that can affect protein stability and function. wikipedia.org Although not yet demonstrated for AmfC, these modifications represent potential avenues for regulating its involvement in antibiotic production. microbiologyresearch.orgnih.gov
The table below summarizes common post-translational modifications found in bacterial proteins and their general functions. While this information is not specific to AmfC, it provides a framework for understanding how its activity might be regulated.
Table 1: Common Post-Translational Modifications in Bacteria and Their Potential Regulatory Effects
| Modification | Key Enzymes/Donors | Potential Effect on Protein Activity | General Relevance in Bacteria |
| Phosphorylation | Kinases, Phosphatases | Alters protein conformation, enzymatic activity, protein-protein interactions, and DNA binding. | Widespread in signal transduction and regulation of cellular processes, including development in Streptomyces. frontiersin.org |
| Acetylation | Acetyltransferases, Deacetylases; Acetyl-CoA | Affects protein stability, enzymatic activity, and protein-protein interactions. Can neutralize positive charges on lysine residues. | Regulates central metabolism and gene expression. wikipedia.org |
| Glycosylation | Glycosyltransferases | Influences protein folding, stability, and localization. Can mediate protein-protein or protein-ligand interactions. | Involved in various cellular processes, though less studied in bacteria compared to eukaryotes. plos.orgmdpi.com |
| Proteolytic Cleavage | Proteases | Can activate or inactivate a protein by removing inhibitory domains or releasing active fragments. | Common in protein maturation and degradation pathways. plos.org |
Further research, including detailed proteomic analyses, is necessary to identify the specific post-translational modifications of the this compound and to elucidate their exact mechanisms in the regulation of Streptomyces development. Such studies would provide a more complete understanding of the intricate regulatory circuits that govern the lifecycle and metabolic capabilities of these important bacteria.
Biological Roles and Physiological Functions of Amfc Protein
AmfC Protein in Morphological Differentiation
The this compound is integral to the morphological development of Streptomyces, a process characterized by the formation of a substrate mycelium that grows into the agar, followed by the development of aerial hyphae that rise above the surface and eventually differentiate into chains of spores. ontosight.ai
Regulation of Aerial Mycelium Formation
The amfC gene was first identified as a multicopy suppressor that can induce aerial mycelium formation in A-factor-deficient mutants of Streptomyces griseus. nih.govasm.org A-factor is a small signaling molecule essential for the initiation of both aerial mycelium formation and streptomycin (B1217042) production in this species. nih.gov While overexpression of amfC on a high-copy-number plasmid restored aerial mycelium formation in these mutants, it did not rescue the production of A-factor or streptomycin, indicating that AmfC functions downstream or independent of A-factor in the morphological differentiation pathway. nih.govasm.org
Disruption of the chromosomal amfC gene in wild-type Streptomyces griseus and Streptomyces coelicolor A3(2) leads to a significant reduction in the formation of aerial hyphae. nih.govnih.govmicrobiologyresearch.org This demonstrates that AmfC is important, though not absolutely essential, for this developmental stage. microbiologyresearch.org The amfC gene and its homologs are widely distributed among various Streptomyces species, suggesting a conserved and fundamental role in their morphogenesis. nih.govmicrobiologyresearch.orgoup.com The AmfC homolog from S. coelicolor A3(2) shares 60% amino acid identity with the S. griseus protein and can functionally complement the amfC mutation in S. griseus, further highlighting its conserved function. nih.gov
In some regulatory contexts, such as in Streptomyces xiamenensis 318, the transcription of amfC is negatively regulated by other proteins like AdpA_Sx, an orthologue of the global regulator AdpA. nih.govnih.gov Overexpression of adpA_Sx in this strain resulted in reduced transcription of amfC and a negative impact on morphological differentiation. nih.govnih.gov Conversely, in Saccharopolyspora erythraea, the disruption of a TetR-family transcriptional regulator, SACE_0012, led to a dramatic increase in the transcription of the amfC homolog, suggesting SACE_0012 is a negative regulator of amfC expression and aerial mycelium formation. science.gov
Influence on Sporulation Pathways
The role of AmfC extends beyond the initiation of aerial mycelium to the subsequent process of sporulation. In S. griseus, disruption of amfC causes a severe reduction in the abundance of spores due to infrequent sporulation, although the shape and size of the spores that are formed remain unaffected. nih.govoup.com This indicates that AmfC is involved in the frequency of sporulation events rather than the mechanics of spore maturation itself.
This compound in Secondary Metabolism Regulation
The this compound also plays a significant role in regulating the production of secondary metabolites, which in Streptomyces is often temporally linked to morphological differentiation.
Impact on Antibiotic Biosynthesis Pathways
In Streptomyces coelicolor A3(2), the disruption of the amfC gene not only impairs morphological development but also significantly affects antibiotic production. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The production of the blue-pigmented polyketide antibiotic, actinorhodin (B73869) (Act), is markedly reduced in amfC disruptants. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This reduction is a direct consequence of the decreased transcription of actII-ORF4, the pathway-specific transcriptional activator for the actinorhodin biosynthesis (act) gene cluster. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
The production of another antibiotic, the red-pigmented prodiginine, undecylprodigiosin (B1683453) (Red), is also affected, with its production being delayed in the amfC mutant. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org These findings clearly establish AmfC as a positive regulator for the biosynthesis of these two antibiotics.
The regulatory effect of AmfC on antibiotic production can be influenced by other genetic factors. For instance, a mutation in the sre-1 gene, which leads to overproduction of actinorhodin, can suppress the defect in actinorhodin production caused by the amfC disruption. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org An amfC-disrupted strain derived from an actinorhodin-overproducing background still produced large amounts of the antibiotic. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This indicates that other regulatory pathways can bypass the requirement for AmfC in antibiotic synthesis.
Linkages to Other Secondary Metabolite Production
While the most detailed studies on AmfC's role in secondary metabolism have focused on actinorhodin and undecylprodigiosin, its widespread presence and its link to global regulators suggest a broader role. For instance, in Streptomyces xiamenensis, the regulator AdpA_Sx, which affects amfC transcription, also bidirectionally controls the biosynthesis of xiamenmycin and polycyclic tetramate macrolactams (PTMs). nih.govnih.gov This suggests that AmfC might be part of a larger regulatory network that influences a wider range of secondary metabolites, although direct evidence for AmfC's role in the production of these specific compounds is still needed.
Interplay between Morphological Development and Secondary Metabolism Mediated by this compound
The this compound serves as a key link between the complex processes of morphological differentiation and secondary metabolism in Streptomyces. The observation that a single gene, amfC, influences both aerial mycelium formation and antibiotic production highlights the coordinated regulation of these two fundamental aspects of the Streptomyces life cycle. nih.gov
The timing of gene expression further underscores this connection. In S. coelicolor, the transcription of actII-ORF4, the activator for actinorhodin synthesis, occurs just before the formation of aerial mycelium in the wild-type strain. microbiologyresearch.org In the amfC mutant, where aerial mycelium formation is delayed, the transcription of actII-ORF4 is severely reduced. microbiologyresearch.org This temporal correlation suggests that AmfC is part of a signaling cascade that triggers both developmental processes in a coordinated manner.
However, it is also clear that the link is not absolute. Under certain conditions, the two processes can be uncoupled. For example, as mentioned earlier, a mutation in sre-1 can restore actinorhodin production in an amfC mutant without fully restoring the wild-type morphological phenotype. nih.gov Furthermore, initial studies in S. griseus suggested that amfC is involved in aerial mycelium formation independently of secondary metabolic function, as its overexpression did not restore streptomycin production. nih.govasm.org This suggests that the extent of coupling between morphology and secondary metabolism mediated by AmfC can vary between different Streptomyces species and is dependent on the specific secondary metabolite .
Research Findings on this compound
| Organism | Genetic Modification | Effect on Morphological Differentiation | Effect on Secondary Metabolism | Reference(s) |
| Streptomyces griseus | Disruption of amfC | Severe reduction in spore abundance. | No effect on streptomycin production mentioned. | nih.govoup.com |
| Streptomyces griseus | Overexpression of amfC in A-factor deficient mutant | Induces aerial mycelium and spore formation. | Does not restore streptomycin production. | nih.govasm.org |
| Streptomyces coelicolor A3(2) | Disruption of amfC | Severely reduced formation of aerial hyphae. | Greatly reduced actinorhodin production; delayed undecylprodigiosin production. | nih.govmicrobiologyresearch.orgmicrobiologyresearch.org |
| Streptomyces coelicolor A3(2) | Extra copies of amfC | White spores (no pigmentation). | No change in secondary metabolite formation. | nih.govmicrobiologyresearch.org |
| Streptomyces xiamenensis 318 | Overexpression of adpA_Sx (negative regulator of amfC) | Negative effect on morphological differentiation. | Enhanced xiamenmycin production; detrimental to PTM production. | nih.govnih.gov |
| Saccharopolyspora erythraea | Disruption of SACE_0012 (negative regulator of amfC homolog) | Increased transcription of amfC homolog. | Not detailed. | science.gov |
Advanced Methodologies for Amfc Protein Research
Genetic Manipulation and Functional Genomics Approaches
Genetic manipulation and functional genomics are cornerstone methodologies for dissecting the in vivo function of proteins. By altering the expression of a specific gene, researchers can observe the resulting phenotypic changes, thereby inferring the protein's role within the organism.
Gene Disruption and Overexpression Studies
Gene disruption, or knockout, involves inactivating a target gene to study the consequences of its absence. Conversely, overexpression studies involve increasing the production of the corresponding protein to observe its effects when present in abundance.
In the context of the AmfC protein, which is noted to be involved in aerial mycelium formation, its regulation is complex. researchgate.net Studies on the transcriptional regulator LmbU in Streptomyces lincolnensis have provided insights into the network affecting AmfC. LmbU is a regulatory protein that influences the production of the antibiotic lincomycin (B1675468). nih.govnih.gov Research has shown that both the inactivation (disruption) and overexpression of the lmbU gene significantly impact lincomycin production. nih.govnih.gov While the primary focus was on lincomycin, these studies established a regulatory link to other genes. For instance, disruption of the atrA-lin gene, an A-factor type regulator, was found to hinder the transcription of the regulatory gene lmbU. researchgate.net This cascade effect highlights the interconnectedness of regulatory networks in Streptomyces.
While a direct disruption of amfC itself is not detailed in the provided search context, the effects of manipulating related regulatory genes like lmbU suggest that altering AmfC levels would likely impact morphological development, such as aerial mycelium formation. researchgate.netnih.gov
**Table 1: Effects of Gene Manipulation on Related Gene Expression in *S. lincolnensis***
| Manipulated Gene | Organism | Effect on Related Genes/Pathways | Observed Phenotype | Reference |
|---|---|---|---|---|
| lmbU (Disruption) | Streptomyces lincolnensis | Abolishes lincomycin production. | No lincomycin produced. | nih.gov |
| lmbU (Overexpression) | Streptomyces lincolnensis | Leads to a 5-fold increase in lincomycin production compared to wild-type. | Increased lincomycin yield. | nih.gov |
| atrA-lin (Disruption) | Streptomyces lincolnensis | Hindered transcription of the regulatory gene lmbU. | Reduced lincomycin production. | researchgate.net |
Reporter Gene Assays for Promoter Activity
Reporter gene assays are a fundamental tool for quantifying the transcriptional activity of a promoter sequence. thermofisher.comyoutube.com In this technique, the promoter region of a gene of interest, such as amfC, is fused to a reporter gene that encodes an easily measurable protein, like luciferase or green fluorescent protein (GFP). thermofisher.combitesizebio.com This construct is introduced into cells, and the amount of reporter protein produced directly correlates with the activity of the promoter under various conditions. youtube.combitesizebio.com
This method allows researchers to identify the specific conditions or transcription factors that activate or repress the expression of the amfC gene. thermofisher.com For example, in S. lincolnensis, in vivo reporter assays using neomycin resistance as a reporter demonstrated that the regulator LmbU activates the promoters of genes like lmbA and lmbC while repressing its own promoter, lmbUp. nih.govnih.gov A similar approach could be employed for the amfC promoter to dissect its regulatory mechanism, identifying which specific proteins or environmental signals control its expression, thereby governing its role in morphological development. Dual-reporter assays, which use a second reporter for normalization, can correct for variables like transfection efficiency and cell viability, increasing the accuracy of the results. youtube.combmglabtech.com
Table 2: Common Reporter Genes and Their Detection Methods
| Reporter Gene | Protein Product | Detection Method | Key Advantage | Reference |
|---|---|---|---|---|
| Luciferase (e.g., Firefly, NanoLuc) | Luciferase | Luminescence | High sensitivity, low background signal. | bitesizebio.com |
| Green Fluorescent Protein (GFP) | GFP | Fluorescence | Allows for visualization in living cells. | thermofisher.com |
| LacZ | β-galactosidase | Colorimetric/Luminescence | Well-established, can be used in various systems. | bmglabtech.com |
| Alkaline Phosphatase | Alkaline Phosphatase | Colorimetric/Chemiluminescence | Stable signal, multiple substrate options. | thermofisher.com |
Proteomic and Interactomic Analyses of this compound
Understanding a protein's function requires identifying not only the protein itself but also its interaction partners. Proteomic and interactomic analyses provide powerful tools to achieve this by studying the protein on a large scale and mapping its network of interactions within the cell.
Yeast Two-Hybrid and Co-Immunoprecipitation Assays
Identifying the proteins that physically interact with AmfC is key to understanding its biological role. The yeast two-hybrid (Y2H) system and co-immunoprecipitation (Co-IP) are two of the most powerful and widely used techniques for discovering protein-protein interactions (PPIs). creativebiomart.netnih.gov
The Yeast Two-Hybrid (Y2H) system is a genetic method that detects binary protein interactions in the nucleus of yeast. nih.govnih.gov A "bait" protein (e.g., AmfC) is fused to a DNA-binding domain (BD), and potential "prey" proteins are fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, allowing the yeast to grow on selective media. ebi.ac.uk
Co-Immunoprecipitation (Co-IP) is an antibody-based technique used to study protein interactions within their native cellular environment. creativebiomart.netbitesizebio.com An antibody specific to the this compound is used to capture it from a cell lysate. If AmfC is part of a stable complex, its binding partners will be pulled down with it. thermofisher.com The entire complex is then isolated, and the interacting proteins can be identified by techniques like Western blotting or, for a more comprehensive analysis, mass spectrometry (Co-IP-MS). creative-proteomics.comcreativebiomart.net
While no specific interaction partners for AmfC were identified in the search results, applying Y2H and Co-IP would be the standard and essential next steps to map its interactome and elucidate the molecular pathways it participates in.
Table 3: Comparison of Y2H and Co-IP for Protein Interaction Studies
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) |
|---|---|---|
| Principle | Genetic complementation assay in yeast nucleus. ebi.ac.uk | Antibody-based purification of protein complexes from cell lysates. thermofisher.com |
| Interaction Type | Primarily detects direct, binary interactions. | Detects direct and indirect interactions within a native complex. creativebiomart.net |
| Environment | In vivo (but in a heterologous system - yeast). | In vivo or in vitro, preserving near-physiological conditions. creativebiomart.net |
| Common Use | Screening libraries to discover novel interaction partners. thermofisher.com | Confirming suspected interactions and identifying members of a protein complex. bioradiations.com |
| Key Limitation | Prone to false positives/negatives; interactions are not in the native cellular context. ebi.ac.uk | Requires a specific and high-quality antibody; transient or weak interactions may be missed. thermofisher.com |
Advanced Imaging Techniques for this compound Localization and Dynamics
Determining the subcellular location of a protein is fundamental to understanding its function, as biological processes are often confined to specific cellular compartments. addgene.orgfrontiersin.org Advanced imaging techniques, particularly fluorescence microscopy, are essential tools for visualizing the precise location and dynamic behavior of proteins like AmfC within living or fixed cells. neb.com
To visualize AmfC, it can be tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). frontiersin.org This creates a fusion protein (AmfC-GFP) whose location can be tracked using a confocal microscope. By co-expressing this fusion protein with other markers for specific organelles (e.g., a red fluorescent protein targeted to the nucleus or membrane), researchers can determine if AmfC co-localizes with known structures. addgene.org This approach provides direct visual evidence of where the protein carries out its functions. mdpi.comresearchgate.net
Techniques like confocal microscopy allow for the generation of high-resolution, 3D images by optically sectioning the sample, which helps in precisely pinpointing the protein's location. frontiersin.org The functional activity of proteins is directly linked to their subcellular expression and interactions within molecular complexes. neb.com Therefore, visualizing the localization of AmfC is a critical step in validating its proposed role in processes like mycelium development.
Fluorescence Microscopy Applications
Fluorescence microscopy is a cornerstone of cell biology, enabling the visualization of specific proteins within fixed or living cells. uni-tuebingen.deibidi.com This is typically achieved by tagging the protein of interest, such as AmfC, with a fluorescent marker.
Key Applications in Protein Research:
Subcellular Localization: A primary application is determining where a protein resides in a cell. nih.gov By fusing AmfC with a Green Fluorescent Protein (GFP) or a similar fluorescent tag, its location can be observed directly using a fluorescence microscope. addgene.orgbio.tools For instance, a GFP-AmfC fusion might reveal localization to the nucleus, mitochondria, or cell membrane, providing initial clues about its function. addgene.org The choice of an N- or C-terminal fusion is critical, as an incorrect placement of the tag could interfere with protein function and lead to mislocalization. addgene.org
Protein Dynamics and Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be used to study the interaction between two proteins in real-time. If AmfC is suspected to interact with another protein, each could be tagged with a different compatible fluorophore. A FRET signal would indicate that the two proteins are in very close proximity, suggesting a direct interaction. mdpi.com
Immunofluorescence (IF): If a specific antibody against AmfC is available, immunofluorescence offers an alternative to fusion proteins. ibidi.com In this method, cells are fixed and permeabilized, then incubated with the primary antibody that specifically binds to AmfC. A secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is then added, allowing the localization of AmfC to be visualized. ibidi.comcellsignal.com This technique is valuable for studying the endogenous protein in its native context. nih.gov
Table 1: Common Fluorescence Microscopy Techniques for Protein Analysis
| Technique | Principle | Typical Application |
| GFP-Fusion Imaging | The gene for the protein of interest is fused with the gene for a fluorescent protein (e.g., GFP). When expressed, the resulting fusion protein is fluorescent. addgene.orgwikipedia.org | Determining the subcellular localization and dynamics of a protein in living cells. nih.gov |
| Immunofluorescence (IF) | A primary antibody binds specifically to the target protein. A secondary antibody, labeled with a fluorophore, binds to the primary antibody for detection. ibidi.comcellsignal.com | Visualizing the localization of endogenous proteins in fixed cells or tissues. slideshare.net |
| FRET | Energy transfer between two light-sensitive molecules (fluorophores). Occurs only when the two fluorophores are very close, indicating molecular interaction. mdpi.com | Studying protein-protein interactions in real-time within living cells. |
| Confocal Microscopy | Uses a pinhole to block out-of-focus light, providing higher resolution images and the ability to create 3D reconstructions from optical sections. uni-tuebingen.de | High-resolution imaging of protein localization and co-localization within specific cellular structures. |
Electron Microscopy for Cellular Contextualization
While fluorescence microscopy excels at identifying the general location of proteins, electron microscopy (EM) provides unparalleled resolution, allowing researchers to place proteins within their precise ultrastructural context. americanlaboratory.commicrobialcell.com This is crucial for understanding a protein's function in relation to specific cellular machinery and organelles. americanlaboratory.comous-research.no
Key Applications in Protein Research:
Immunoelectron Microscopy (IEM): Similar to immunofluorescence, IEM uses antibodies to locate proteins, but the secondary antibody is conjugated to an electron-dense particle, typically a gold nanoparticle, rather than a fluorophore. basicmedicalkey.comwikipedia.orgaurion.nl When viewed with an electron microscope, these gold particles appear as small, dark dots, pinpointing the location of the this compound with nanometer-scale precision on organelles like the endoplasmic reticulum, Golgi apparatus, or within specific membrane domains. ous-research.noslideshare.net
Correlative Light and Electron Microscopy (CLEM): CLEM combines the advantages of both fluorescence and electron microscopy. wikipedia.orghitachi-hightech.comdelmic.com A researcher can first identify a cell expressing a fluorescently-tagged this compound (e.g., AmfC-GFP) using light microscopy and then examine that exact same cell with an electron microscope to determine its ultrastructural environment. nih.govnih.gov This powerful approach directly links the dynamic information from live-cell imaging with the high-resolution structural detail of EM. hitachi-hightech.com
Table 2: Electron Microscopy Techniques for High-Resolution Protein Localization
| Technique | Principle | Typical Application |
| Immunoelectron Microscopy (IEM) | A primary antibody targets the protein of interest, and a secondary antibody conjugated to an electron-dense particle (e.g., gold) allows for visualization with an electron microscope. basicmedicalkey.comwikipedia.org | Precise localization of a protein to specific subcellular structures and organelles at nanometer resolution. microbialcell.com |
| Correlative Light and Electron Microscopy (CLEM) | The same sample is imaged using both fluorescence microscopy (to identify the protein of interest) and electron microscopy (to visualize the ultrastructural context). wikipedia.orgdelmic.com | Linking the dynamic or functional information from light microscopy with the high-resolution structural information from electron microscopy for the same cell. nih.govnih.gov |
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin section of the sample to generate a high-resolution, 2D image of the internal cellular structures. americanlaboratory.com | Providing the detailed ultrastructural backdrop for protein localization studies. |
Bioinformatic and Computational Analyses in this compound Research
Before embarking on extensive laboratory experiments, bioinformatic and computational tools provide a powerful and cost-effective way to generate initial hypotheses about a protein's structure and function based on its amino acid sequence. rjlbpcs.comwikipedia.orgnih.gov
Key Computational Approaches:
Sequence-Based Analysis: The amino acid sequence of AmfC would be the starting point for analysis. Tools like BLAST (Basic Local Alignment Search Tool) can identify homologous proteins in other species. uniprot.orgbath.ac.uk If AmfC shares high sequence similarity with a well-characterized protein, it is likely they share a similar function. wikipedia.org Other tools can compute fundamental physicochemical properties from the sequence, such as molecular weight, theoretical isoelectric point (pI), and hydrophobicity profiles. bath.ac.ukexpasy.org
Structural Prediction: Predicting the three-dimensional (3D) structure of a protein from its amino acid sequence is a major goal of bioinformatics. nih.gov Advanced AI-based tools like AlphaFold have revolutionized this field, often predicting protein structures with accuracy comparable to experimental methods. ebi.ac.ukdeepmind.google A predicted 3D model of AmfC could reveal potential binding sites for ligands or other proteins, identify structural domains, and provide a framework for understanding its mechanism of action. nih.govnih.govbiorxiv.org
Functional Annotation: Computational methods can predict a protein's function by identifying conserved domains and motifs within its sequence. wikipedia.org Databases like PROSITE and Pfam contain large collections of known protein domains associated with specific functions (e.g., DNA binding, enzymatic activity). expasy.org Scanning the AmfC sequence against these databases could reveal, for example, a kinase domain, suggesting it may function as a signaling protein. simonsfoundation.org
Table 3: Bioinformatic Tools and Their Applications in Protein Research
| Analysis Type | Tool/Database Examples | Purpose |
| Sequence Homology | BLAST, UniProt uniprot.orgbath.ac.uk | Identify related proteins to infer function based on evolutionary conservation. |
| Physicochemical Properties | ProtParam, Expasy bath.ac.ukexpasy.org | Calculate properties like molecular weight, pI, and amino acid composition from the sequence. |
| Structure Prediction | AlphaFold, SWISS-MODEL ebi.ac.ukdeepmind.google | Generate a 3D model of the protein to gain insights into its structure and potential function. nih.gov |
| Functional Motif/Domain Identification | PROSITE, Pfam, InterPro nih.gov | Scan the protein sequence for known functional motifs and domains to predict its biochemical role. |
| Multiple Sequence Alignment | Clustal Omega, T-Coffee uniprot.org | Align the protein sequence with those of its homologs to identify conserved regions that are likely important for function. |
Broader Academic Implications and Future Research Directions
AmfC Protein as a Model for Bacterial Developmental Regulation
The this compound, a key regulator of aerial mycelium formation in Streptomyces, serves as an important model for understanding the complex processes of bacterial development. ontosight.ai The transition from vegetative growth to the formation of aerial hyphae and spores is a fundamental aspect of the Streptomyces life cycle, crucial for their dissemination and production of secondary metabolites. ontosight.ai The study of AmfC and its regulatory network provides valuable insights into the molecular switches that govern these developmental transitions.
Disruption of the amfC gene in Streptomyces coelicolor A3(2) has been shown to severely impair the formation of aerial hyphae, underscoring its critical role in morphological development. nih.gov This phenotype highlights AmfC as a central component in the intricate genetic circuitry that controls multicellular differentiation in these bacteria. Further research into the precise molecular mechanisms of AmfC action, including its interactions with other regulatory proteins and DNA, will continue to unravel the principles of bacterial developmental biology. ontosight.ai The identification of AmfC as a regulator of sigma WhiG (σWhiG), a key factor for the late stages of sporulation, further solidifies its position as a crucial node in the developmental regulatory network. nih.gov
Potential for this compound in Metabolic Engineering and Bioproduction
The regulatory role of the this compound extends beyond morphological development to the production of secondary metabolites, including many valuable antibiotics. ontosight.ainih.gov This dual function makes AmfC a promising target for metabolic engineering strategies aimed at enhancing the bioproduction of these compounds. ontosight.ailestudium-ias.com
Studies have demonstrated that the disruption of amfC not only affects aerial mycelium formation but also significantly reduces the production of the antibiotics actinorhodin (B73869) and undecylprodigiosin (B1683453) in S. coelicolor. nih.gov This effect is mediated, at least in part, by the reduced transcription of actII-ORF4, a pathway-specific transcriptional activator for actinorhodin biosynthesis. nih.govmicrobiologyresearch.org Conversely, manipulating AmfC or its regulatory partners could potentially be harnessed to increase the yield of desired metabolites. The ability to engineer novel metabolic pathways and optimize existing ones is a cornerstone of modern biotechnology, with applications ranging from pharmaceuticals to biofuels. nih.govfrontiersin.org By understanding and manipulating key regulators like AmfC, it may be possible to unlock the full biosynthetic potential of Streptomyces and other producing organisms. elifesciences.org
Table 1: Impact of amfC Gene Disruption on Secondary Metabolite Production in Streptomyces coelicolor A3(2)
| Secondary Metabolite | Effect of amfC Disruption | Reference |
|---|---|---|
| Actinorhodin | Significantly reduced production | nih.gov |
| Undecylprodigiosin | Delayed and reduced production | nih.gov |
Unexplored Aspects of this compound Biology and Regulation
Despite the progress made in understanding the this compound, many aspects of its biology and regulation remain to be explored. The precise molecular interactions through which AmfC exerts its regulatory effects are not fully elucidated. ontosight.ai While it is known to function as a regulator, the specific DNA sequences it binds to and the full complement of proteins it interacts with are still areas of active investigation. ontosight.ainih.gov
Furthermore, the environmental and physiological signals that modulate AmfC activity are not completely understood. Identifying these upstream signals will be crucial for a comprehensive understanding of how Streptomyces integrates external cues to control its development and metabolism. The discovery that AmfC, recently renamed RsiG, functions as an anti-σ factor for σWhiG and that their interaction is mediated by c-di-GMP opens up new avenues of research into the signaling networks governing its function. nih.gov Future research should also focus on the role of AmfC in other Streptomyces species, as introducing the amfC gene into species like Streptomyces lividans and Streptomyces lavendulae has been shown to affect spore pigment formation. nih.govmicrobiologyresearch.org
Integration of Multi-Omics Data for Comprehensive this compound Understanding
A holistic understanding of the this compound's role in bacterial physiology necessitates the integration of multiple layers of biological information. rsc.org The application of multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular processes influenced by AmfC. peerj.comnih.gov
By analyzing the global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) in response to alterations in AmfC activity, researchers can construct a detailed map of its regulatory network. rsc.orgmdpi.com This systems-level approach can help to identify previously unknown targets of AmfC regulation and uncover novel connections between developmental pathways and secondary metabolism. umn.edu The integration of such large datasets requires sophisticated computational and statistical methods to identify meaningful patterns and generate testable hypotheses. mixomics.org Ultimately, a multi-omics strategy will be instrumental in building a complete picture of how AmfC and its associated network govern the complex biology of Streptomyces.
Q & A
Q. What experimental methodologies are recommended for determining the structural conformation of AmfC protein?
To elucidate AmfC's structure, employ techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) for high-resolution imaging. For dynamic conformational studies, nuclear magnetic resonance (NMR) spectroscopy is suitable. Prior purification via size-exclusion chromatography ensures sample homogeneity. Structural validation requires circular dichroism (CD) spectroscopy to confirm secondary structures (e.g., α-helices, β-sheets) .
Q. How can researchers quantify this compound concentration accurately in heterogeneous samples?
Use amino acid analysis (AAA) for absolute quantification, particularly when sequence data is unavailable. Triplicate assays are recommended for precision, with results normalized against a calibration curve . For routine quantification, Bradford assays or UV absorbance at 280 nm (A280) are suitable, but validate with AAA if contaminants (e.g., nucleic acids) interfere .
Q. What functional assays are appropriate for studying AmfC’s enzymatic or binding activity?
Design kinetic assays (e.g., spectrophotometric or fluorometric) to measure substrate turnover rates. For binding interactions, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Include negative controls (e.g., mutated AmfC) to confirm specificity .
Advanced Research Questions
Q. How should researchers resolve contradictions between AmfC’s in vitro and in vivo functional data?
Address discrepancies by:
- Validating assay conditions (e.g., pH, ionic strength) to mimic physiological environments .
- Performing co-immunoprecipitation (Co-IP) or yeast two-hybrid screening to identify in vivo interaction partners that may modulate activity .
- Applying computational modeling to predict post-translational modifications (PTMs) affecting function .
Q. What strategies ensure robust cross-species functional equivalency studies for AmfC homologs?
- Use phylogenetic analysis to identify conserved domains and infer functional homology .
- Validate equivalency via complementation assays in knockout models (e.g., expressing AmfC homologs in E. coli mutants lacking native AmfC) .
- Apply machine learning tools to predict functional conservation from sequence-structure relationships .
Q. How can researchers design experiments to distinguish between AmfC’s primary and secondary functions?
Q. What statistical approaches are critical for analyzing AmfC’s dose-response or time-course data?
- Apply non-linear regression models (e.g., Hill equation for dose-response) and ANOVA for multi-group comparisons.
- For time-course data, use mixed-effects models to account for intra-sample variability .
Methodological Challenges and Solutions
Q. How to address low yield in recombinant this compound expression?
Q. What validation steps are essential when using antibodies for AmfC detection?
- Confirm specificity via Western blot with knockout controls.
- Validate cross-reactivity in immunohistochemistry using tissues from AmfC-deficient models .
Data Interpretation and Reporting
Q. How to contextualize AmfC’s functional data within broader biological pathways?
- Integrate STRING database analysis to map interaction networks.
- Cross-reference with Gene Ontology (GO) terms to annotate biological processes .
Q. What criteria determine whether AmfC’s structural variants are biologically relevant?
- Compare variants using root-mean-square deviation (RMSD) in structural alignments.
- Corrogate with functional assays (e.g., binding affinity changes ≥2-fold) .
Cross-Disciplinary Considerations
Q. How to adapt computational tools for AmfC research without prior bioinformatics expertise?
- Use AlphaFold for structure prediction and PyMOL for visualization.
- Collaborate with bioinformaticians to interpret molecular dynamics simulations .
Ethical and Reproducibility Guidelines
Q. What documentation ensures reproducibility in AmfC studies?
- Detail buffer compositions, instrument settings, and software parameters in supplementary materials.
- Deposit raw data (e.g., crystallography coordinates) in public repositories like PDB or PRIDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
